molecular formula C23H31N3O2 B14053760 tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B14053760
M. Wt: 381.5 g/mol
InChI Key: PKAWUFMFZFYWDF-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further substituted with a benzyl and pyridinyl group

Preparation Methods

The synthesis of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a series of cyclization reactions.

    Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades .

Comparison with Similar Compounds

tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C23H31N3O2/c1-22(2,3)28-21(27)25-18-23(20-9-13-24-14-10-20)11-15-26(16-12-23)17-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15-18H2,1-3H3,(H,25,27)

InChI Key

PKAWUFMFZFYWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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